molecular formula C24H26N2O5S B3451870 2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(2,5-dimethylphenyl)acetamide

2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B3451870
M. Wt: 454.5 g/mol
InChI Key: NMLHSPMJASFXMU-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(2,5-dimethylphenyl)acetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,4-dimethoxyaniline with benzenesulfonyl chloride to form N-(benzenesulfonyl)-2,4-dimethoxyaniline. This intermediate is then reacted with 2,5-dimethylphenylacetic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(2,5-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)acetamide: Shares a similar acetamide structure but lacks the benzenesulfonyl and dimethoxyanilino groups.

    2,4-dimethoxyaniline: Contains the dimethoxyanilino group but lacks the acetamide and benzenesulfonyl groups.

    Benzenesulfonyl chloride: Contains the benzenesulfonyl group but lacks the acetamide and dimethoxyanilino groups.

Uniqueness

2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(2,5-dimethylphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-17-10-11-18(2)21(14-17)25-24(27)16-26(32(28,29)20-8-6-5-7-9-20)22-13-12-19(30-3)15-23(22)31-4/h5-15H,16H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLHSPMJASFXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(2,5-dimethylphenyl)acetamide
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